N-(Pent-4-YN-1-YL)cyclobutanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Pent-4-YN-1-YL)cyclobutanamine is an organic compound with the molecular formula C9H15N It is a derivative of cyclobutanamine, where the amine group is substituted with a pent-4-yn-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Pent-4-YN-1-YL)cyclobutanamine typically involves the reaction of cyclobutanamine with pent-4-yn-1-yl tosylate. The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like acetonitrile (CH3CN). The mixture is heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(Pent-4-YN-1-YL)cyclobutanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alkenes or alkanes.
Scientific Research Applications
N-(Pent-4-YN-1-YL)cyclobutanamine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the treatment of neurodegenerative diseases.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(Pent-4-YN-1-YL)cyclobutanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access .
Comparison with Similar Compounds
Similar Compounds
Cyclobutanamine: The parent compound, which lacks the pent-4-yn-1-yl group.
N-(Prop-2-YN-1-YL)cyclobutanamine: A similar compound with a shorter alkyne chain.
Uniqueness
N-(Pent-4-YN-1-YL)cyclobutanamine is unique due to its longer alkyne chain, which can influence its reactivity and interactions with other molecules. This structural feature may enhance its potential in various applications compared to its shorter-chain analogs .
Properties
Molecular Formula |
C9H15N |
---|---|
Molecular Weight |
137.22 g/mol |
IUPAC Name |
N-pent-4-ynylcyclobutanamine |
InChI |
InChI=1S/C9H15N/c1-2-3-4-8-10-9-6-5-7-9/h1,9-10H,3-8H2 |
InChI Key |
LPOZYJFJQIUZOW-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCCNC1CCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.